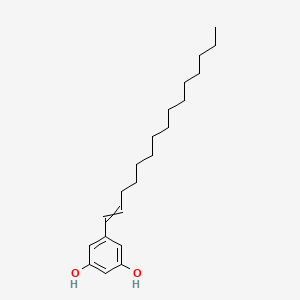

5-(Pentadec-1-EN-1-YL)benzene-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

91549-16-5 |

|---|---|

Molecular Formula |

C21H34O2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

5-pentadec-1-enylbenzene-1,3-diol |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h14-18,22-23H,2-13H2,1H3 |

InChI Key |

XEXMMBWLUSSHKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC=CC1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Occurrence and Distribution in Biological Systems

Natural Sources and Isolation from Plants

5-(Pentadec-1-en-1-yl)benzene-1,3-diol and its related 5-alk(en)ylresorcinols have been identified in a variety of plant families, most notably in Poaceae, Anacardiaceae, and Ginkgoaceae.

In the Poaceae family, which includes major cereal crops, these compounds are well-documented. They are found in significant quantities in wheat (Triticum spp.), rye (Secale cereale), triticale (Triticosecale), and barley (Hordeum vulgare). While rice, oats, maize, sorghum, and millet are also members of this family, some studies have reported the absence of these specific compounds in them. In wheat, the total content of 5-n-alkylresorcinols can range from 489 to 1429 µg/g.

The Anacardiaceae family, which includes cashew (Anacardium occidentale), is another significant source of these compounds. The shell of the cashew nut contains a substance known as cardol, which is a mixture of 5-alk(en)ylresorcinols, including those with a pentadecenyl side chain.

In the Ginkgoaceae family, the fruit pulp of Ginkgo biloba is known to contain these types of phenolic lipids, which can cause contact dermatitis.

The isolation of these compounds from plant sources typically involves extraction with organic solvents followed by chromatographic techniques to separate the various homologs and analogs.

Presence in Microbial and Fungal Species

Beyond the plant kingdom, 5-alk(en)ylresorcinols have also been identified in certain microbial and fungal species, suggesting a broader biological role. Notably, 5-pentadecylresorcinol, a saturated analog of the compound of interest, has been isolated from the fungus Penicillium sclerotiorum. It has also been reported in fungi of the Fusarium genus. The presence of these compounds in fungi suggests they may play a role in the organism's defense mechanisms or other metabolic processes.

Spatial and Temporal Distribution within Organisms and Tissues

The distribution of this compound and its analogs within organisms is not uniform, with concentrations varying significantly between different tissues and at different developmental stages.

In cereals (Poaceae), these compounds are predominantly located in the outer layers of the grain. High concentrations are found in the cereal bran , which consists of the pericarp, testa, and aleurone layers. This localization is consistent with their proposed role in protecting the grain from microbial pathogens and environmental stressors.

Furthermore, these phenolic lipids are significant components of cuticular waxes on the leaves and other aerial parts of plants like rye. Specifically, in rye leaves, alkylresorcinols have been found to accumulate in the intracuticular wax, which is the layer of wax embedded within the cuticle, rather than on the surface (epicuticular wax). The expression of the enzyme responsible for their synthesis, alkylresorcinol synthase, has been found to correlate with the accumulation of these compounds during leaf development.

The table below summarizes the distribution of 5-alk(en)ylresorcinols in various biological sources and tissues.

| Biological Source | Family/Class | Tissue/Organ | Compound Class |

| Wheat | Poaceae | Bran, Outer layers of kernel | 5-alk(en)ylresorcinols |

| Rye | Poaceae | Bran, Leaf Cuticular Wax | 5-alk(en)ylresorcinols |

| Barley | Poaceae | Kernel | 5-alk(en)ylresorcinols |

| Cashew | Anacardiaceae | Nut Shell Liquid | Cardol (mixture of 5-alk(en)ylresorcinols) |

| Ginkgo | Ginkgoaceae | Fruit Pulp | 5-alk(en)ylresorcinols |

| Penicillium sclerotiorum | Fungi | Mycelium | 5-pentadecylresorcinol |

| Fusarium spp. | Fungi | Mycelium | 5-alk(en)ylresorcinols |

Genotypic and Environmental Factors Influencing Biosynthesis and Accumulation in Natural Systems

The production and accumulation of this compound and related compounds are influenced by both genetic and environmental factors.

Genotypic factors play a crucial role in determining the levels and types of 5-alk(en)ylresorcinols produced. The biosynthesis of these compounds is catalyzed by a class of enzymes known as alkylresorcinol synthases (ARS) , which are type III polyketide synthases. These enzymes utilize fatty acyl-CoA starter units and malonyl-CoA extender units to produce the characteristic 5-alkylresorcinol structure. Genetic variations in the ARS genes have been identified in different plant species, such as rice and sorghum, which can lead to differences in the composition and quantity of the resulting phenolic lipids. For instance, different wheat varieties exhibit a wide range in their 5-n-alkylresorcinol content, with amounts varying from 697 to 1732 µg/g in the bran.

Environmental factors also significantly impact the biosynthesis and accumulation of these compounds. Studies on cereals have shown that the content of 5-alk(en)ylresorcinols can vary depending on the harvest year and growing location . This suggests that climatic conditions such as temperature and rainfall play a role. For example, both low and high-temperature stress can affect various metabolic processes in cereals, which could indirectly influence the production of these secondary metabolites. Agricultural practices, such as the level of fertilization and irrigation, can also affect the chemical composition of the grains and thus the concentration of these compounds.

The following table outlines the key factors influencing the biosynthesis of 5-alk(en)ylresorcinols.

| Factor | Type | Description |

| Alkylresorcinol Synthase (ARS) Genes | Genotypic | The presence and activity of these key biosynthetic enzymes determine the production capacity. Genetic variations lead to different profiles of 5-alk(en)ylresorcinols. |

| Plant Variety/Cultivar | Genotypic | Different varieties within the same species can have significantly different levels of these compounds due to their genetic makeup. |

| Harvest Year | Environmental | Year-to-year variations in weather patterns, including temperature and precipitation, can influence the accumulation of these compounds. |

| Growing Location | Environmental | Differences in soil type, altitude, and local climate can lead to variations in the chemical composition of the plants. |

| Temperature Stress | Environmental | Both high and low temperatures can impact plant metabolism and affect the production of secondary metabolites like 5-alk(en)ylresorcinols. |

Biosynthetic Pathways of Alkylresorcinols

Polyketide Synthase (PKS) Mediated Mechanisms (Type III PKS)

The core of alkylresorcinol biosynthesis is mediated by Type III polyketide synthase (PKS) enzymes. nih.gov These enzymes are structurally simple, functioning as homodimers, and are responsible for producing a wide array of plant secondary metabolites. nih.govfrontiersin.org Unlike the more complex Type I and II PKSs, Type III PKSs utilize a free acyl-coenzyme A (CoA) substrate for the initiation of polyketide chain elongation. nih.gov

The catalytic mechanism involves a conserved Cys-His-Asn triad (B1167595) in the active site of each monomer. nih.govfrontiersin.org The process begins when a fatty acyl-CoA starter unit is loaded onto the enzyme. This is followed by three successive decarboxylative condensation reactions, with malonyl-CoA serving as the two-carbon extender unit in each step. nih.gov This series of reactions produces a linear tetraketide intermediate, which remains bound to the enzyme's active site before undergoing cyclization to form the final resorcinolic ring structure. nih.govresearchgate.net

Role of Alkylresorcinol Synthases (ARSs) in Chain Elongation and Cyclization

Within the broad family of Type III PKSs, a specialized subgroup known as alkylresorcinol synthases (ARSs) is directly responsible for the production of 5-n-alkylresorcinols. nih.govnih.gov These enzymes have been identified and characterized in several microbial and plant species, including Sorghum bicolor (sorghum) and Oryza sativa (rice). nih.govresearchgate.net ARSs catalyze the iterative condensation of a long-chain fatty acyl-CoA starter unit with three molecules of malonyl-CoA. researchgate.net

The chain elongation process results in a poly-β-keto intermediate that is then subjected to a specific intramolecular C2-C7 aldol (B89426) condensation, a cyclization mechanism characteristic of stilbene (B7821643) synthase (STS)-type enzymes. nih.gov This specific ring-folding mechanism is what yields the 1,3-benzenediol (resorcinol) scaffold. In some cases, ARS enzymes can also generate tetraketide pyrone side-products through an alternative C5-O-C1 lactonization cyclization. nih.gov The substrate specificity of ARS enzymes, particularly their preference for medium- to long-chain fatty acyl-CoAs, is determined by the structure of their active site cavity. researchgate.net

| Enzyme Class | Function | Starter Unit | Extender Unit | Key Cyclization Mechanism |

| Alkylresorcinol Synthase (ARS) | Catalyzes the formation of 5-alkylresorcinols | Fatty acyl-CoA (long-chain) | Malonyl-CoA | Intramolecular Aldol Condensation |

Enzymatic Steps in the Formation of Unsaturated Alkyl Chains

The presence of one or more double bonds in the alkyl side chain, as seen in 5-(Pentadec-1-EN-1-YL)benzene-1,3-diol, is typically the result of enzymatic activity that occurs prior to the PKS reaction. researchgate.net In higher plants, alkylresorcinols are often found as mixtures of homologues with side chains of varying lengths and degrees of saturation, whereas microbial alkylresorcinols generally possess saturated side chains. nih.gov

This unsaturation is introduced into the fatty acyl-CoA starter unit by the action of fatty acid desaturase (FAD) enzymes. researchgate.netfrontiersin.org For example, the biosynthesis of the allelochemical sorgoleone (B1235758) in sorghum involves an alkylresorcinolic intermediate, 5-[(Z,Z)-8′,11′,14′-pentadecatrienyl]resorcinol, which is derived from a highly unsaturated 16:3Δ9,12,15 fatty acyl-CoA starter unit. researchgate.net This indicates that a specific set of desaturases acts on a saturated fatty acid precursor to create the necessary double bonds before the fatty acyl-CoA is utilized by the alkylresorcinol synthase. researchgate.net Therefore, the specific structure of the unsaturated side chain is determined by the repertoire of fatty acid desaturases present in the organism.

Genetic Basis and Transcriptional Regulation of Alkylresorcinol Biosynthesis

The production of alkylresorcinols is under tight genetic control, with specific genes encoding the necessary ARS enzymes. researchgate.net In several plant species, these genes have been identified and are often subject to tissue-specific and developmentally regulated expression. nih.govresearchgate.net

In Oryza sativa (rice), a gene cluster containing multiple potential ARS-encoding genes has been identified on chromosome 5. nih.gov This cluster includes several loci predicted to encode Type III PKS-like proteins with high sequence identity to known ARS enzymes. nih.gov In Sorghum bicolor, two distinct ARS genes, designated ARS1 and ARS2, were found to be preferentially expressed in root hairs, the exclusive site of sorgoleone biosynthesis. researchgate.net RNA interference experiments targeting these genes resulted in a dramatic reduction in sorgoleone levels, confirming their essential role in the biosynthetic pathway. researchgate.net The expression of ARS genes can also be specific to certain developmental stages, such as during seed development in rice. nih.gov This precise transcriptional regulation ensures that alkylresorcinols are produced in the correct location and at the appropriate time to fulfill their biological roles. nih.govresearchgate.net

| Organism | Gene(s) / Locus | Location of Expression | Key Findings |

| Oryza sativa | Gene cluster on chromosome 5 (e.g., LOC_Os05g12180) | Seed developmental stages | A cluster of multiple potential ARS genes suggests functional diversification. nih.gov |

| Sorghum bicolor | ARS1, ARS2 | Root hairs | Genes are essential for the biosynthesis of the alkylresorcinol-derived allelochemical sorgoleone. researchgate.net |

| Secale cereale | SecARS | Mapped to chromosome 4R | Gene identified and confirmed to have ARS activity through heterologous expression. researchgate.net |

Compartmentation and Channeling of Biosynthetic Intermediates

The biosynthesis of alkylresorcinols involves multiple subcellular compartments, necessitating the transport of intermediates. nih.govresearchgate.net In plants, de novo fatty acid synthesis occurs in the plastids. nih.gov The resulting fatty acids are then exported to the cytosol, where they are activated to their coenzyme A esters (acyl-CoAs) by long-chain acyl-CoA synthetase (LACS) enzymes located at the plastid outer envelope or endoplasmic reticulum. researchgate.netnih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for 5-(Pentadec-1-EN-1-YL)benzene-1,3-diol and Analogs

The complete synthesis of this compound and its analogs from simple, readily available starting materials is a key objective for ensuring a consistent supply and for enabling the creation of structurally diverse derivatives for further research. A prominent strategy in the synthesis of such long-chain alkylresorcinols is the Wittig reaction, which proves highly effective in forming the crucial carbon-carbon bond between the aromatic core and the aliphatic side chain. beilstein-journals.orgnih.govresearchgate.netnih.gov

One common approach involves the reaction of a suitably protected resorcinol-derived aldehyde with a long-chain phosphonium (B103445) ylide. For instance, 3,5-dimethoxybenzaldehyde (B42067) can serve as a precursor to the aromatic component. beilstein-journals.orgnih.gov This aldehyde can be reacted with an ylide generated from a pentadecyltriphenylphosphonium bromide. Subsequent demethylation of the resulting stilbene-like intermediate yields the desired 5-(pentadecenyl)benzene-1,3-diol. The stereochemistry of the double bond can often be controlled by the choice of reaction conditions and the nature of the ylide (stabilized or non-stabilized).

Microwave-assisted synthesis has been shown to significantly accelerate these Wittig reactions, often leading to higher yields in shorter reaction times, even when conducted in aqueous media. beilstein-journals.orgnih.gov This methodology offers a greener and more efficient alternative to traditional heating methods.

An alternative disconnection strategy for the Wittig synthesis involves reacting a benzylphosphonium ylid derived from a protected 3,5-dihydroxybenzyl halide with a long-chain aldehyde, such as tetradecanal. This approach provides flexibility in introducing variations in the alkyl chain. Subsequent catalytic hydrogenation of the resulting alkenylresorcinol can be employed to produce the corresponding saturated alkylresorcinol analogs.

The following table summarizes a generalized Wittig reaction approach for the synthesis of 5-alkenylresorcinol precursors:

| Reactant 1 (Aromatic Component) | Reactant 2 (Alkyl Component) | Key Reaction | Intermediate Product | Final Product (after deprotection/reduction) |

| 3,5-Dimethoxybenzaldehyde | Pentadecyltriphenylphosphonium ylide | Wittig Reaction | 1,3-Dimethoxy-5-(pentadec-1-en-1-yl)benzene | This compound |

| 3,5-Dimethoxybenzyltriphenylphosphonium ylide | Tetradecanal | Wittig Reaction | 1,3-Dimethoxy-5-(pentadec-1-en-1-yl)benzene | This compound |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, are gaining prominence for the production of complex molecules under mild conditions. nih.govmdpi.com For the synthesis of this compound and its derivatives, lipases are particularly relevant enzymes due to their ability to catalyze esterification and transesterification reactions with high regioselectivity and stereoselectivity. science.govmdpi.comresearchgate.netnih.govnih.gov

One potential chemoenzymatic strategy involves the lipase-catalyzed esterification of a resorcinol (B1680541) derivative with a long-chain fatty acid, such as pentadecenoic acid. This can be used to introduce the alkyl chain onto the aromatic core. Subsequent chemical modifications can then be performed to yield the target compound. For example, a lipase (B570770) could selectively acylate one of the hydroxyl groups of a protected resorcinol, followed by chemical elaboration of the alkyl chain and final deprotection.

Furthermore, enzymes can be employed in the kinetic resolution of racemic intermediates, a crucial step in preparing enantiomerically pure analogs. For instance, a lipase could selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the two enantiomers. mdpi.com

A two-step chemoenzymatic method has been described for the synthesis of oxygenated derivatives of propenylbenzenes. This process involves an initial lipase-catalyzed epoxidation of the double bond, followed by hydrolysis to the corresponding diol. frontiersin.org A similar strategy could be envisioned for the functionalization of the double bond in the pentadecenyl side chain of the target molecule.

The following table outlines potential chemoenzymatic steps in the synthesis of derivatives of this compound:

| Substrate | Enzyme | Reaction Type | Product |

| This compound & Fatty Acid | Lipase | Esterification | Mono- or di-acylated derivative |

| Racemic precursor alcohol | Lipase | Kinetic Resolution (Acylation) | Enantiomerically enriched alcohol and ester |

| This compound | Lipase/Peroxidase | Epoxidation | 5-(Epoxypentadecyl)benzene-1,3-diol |

Regio- and Stereoselective Functionalization of the Aromatic Ring and Alkyl Chain

The presence of multiple reactive sites in this compound—the two hydroxyl groups on the aromatic ring and the double bond in the alkyl chain—necessitates the use of regio- and stereoselective reactions for controlled derivatization.

Aromatic Ring Functionalization: The resorcinol moiety is highly activated towards electrophilic aromatic substitution. Direct halogenation, for example, can be challenging to control. However, modern catalytic methods offer improved regioselectivity. Palladium-catalyzed C-H bond halogenation using N-halosuccinimides can provide products that are complementary to those from traditional electrophilic substitution. organic-chemistry.org The use of directing groups can further enhance the regioselectivity of such transformations. For instance, halogenation of arenes in hexafluoroisopropanol (HFIP) has been shown to be mild and regioselective. organic-chemistry.org Acylation of the hydroxyl groups can also be performed regioselectively. Whole-cell biocatalysts have been used for the regioselective acylation of similar polyhydroxylated natural products, often favoring the less sterically hindered hydroxyl group. mdpi.commdpi.com

Alkyl Chain Functionalization: The stereoselective synthesis of the (1Z)-alkene geometry in the side chain is a significant synthetic challenge. Transition metal catalysis offers powerful tools for achieving high stereoselectivity in alkene synthesis. rsc.orgresearchgate.netrsc.orgnih.gov For example, nickel-catalyzed reactions of alkynes can lead to the formation of Z-alkenes with high selectivity. rsc.orgrsc.org Cross-metathesis reactions catalyzed by molybdenum or ruthenium complexes also provide a route to stereoselectively generate Z-alkenyl halides, which can then be used in cross-coupling reactions to attach the aromatic ring. core.ac.uk

The following table highlights some regioselective and stereoselective functionalization reactions applicable to the synthesis and derivatization of the target molecule:

| Reaction Type | Reagents/Catalyst | Target Site | Selectivity |

| Halogenation | N-Halosuccinimide, Pd catalyst | Aromatic Ring | Regioselective |

| Acylation | Fatty acid, Lipase | Aromatic Ring (OH) | Regioselective |

| Alkyne Arylation | Alkyne, Boronic acid, Ni catalyst | Alkyl Chain | Z-selective |

| Cross-Metathesis | Diene, Mo or Ru catalyst | Alkyl Chain | Z-selective |

Development of Novel Synthetic Precursors and Building Blocks

The efficient synthesis of this compound and its analogs relies on the availability of versatile and readily accessible precursors and building blocks.

For the aromatic portion, 3,5-dihydroxybenzaldehyde (B42069) and its protected derivatives are crucial starting materials. sigmaaldrich.comsigmaaldrich.com Methods for the synthesis of 3,5-dihydroxybenzaldehyde include the oxidation of 3,5-dihydroxybenzoic acid derivatives. google.comchemicalbook.com

For the alkyl side chain, the synthesis of long-chain ω-alkenyl halides is of great importance. These can be prepared in high yields from the corresponding methanesulfonates by reaction with anhydrous magnesium bromide, a method that preserves the stereochemistry of any existing double bonds. nih.govresearchgate.net These alkenyl halides can then be converted into phosphonium salts for use in Wittig reactions or used in various cross-coupling reactions.

The development of novel building blocks through derivatization of naturally occurring cardanol (B1251761) and cardol from CNSL is another important strategy. rsc.orgresearchgate.netwikipedia.org For example, ethenolysis of cardanol can produce shorter-chain phenols that can be further elaborated into a variety of pharmaceutical intermediates. rsc.orgrsc.org This approach leverages a renewable feedstock to generate valuable chemical precursors.

The following table lists key precursors and building blocks for the synthesis of this compound and its analogs:

| Precursor/Building Block | Synthetic Utility |

| 3,5-Dihydroxybenzaldehyde | Aromatic core for Wittig reaction |

| Pentadecyltriphenylphosphonium bromide | Alkyl chain precursor for Wittig reaction |

| Long-chain ω-alkenyl bromides | Precursors for phosphonium ylides and cross-coupling reactions |

| Cardanol/Cardol from CNSL | Renewable source for derivatization into various precursors |

Molecular and Cellular Mechanisms of Biological Action Strictly in Vitro and Theoretical Mechanistic Studies, Excluding Clinical

Interaction with Biomolecular Targets and Cellular Pathways

The lipophilic polyphenol structure of 5-alk(en)ylresorcinols facilitates their interaction with cellular membranes and various intracellular targets, leading to the modulation of key signaling pathways, enzyme activities, and gene expression.

Research into the effects of 5-alkylresorcinols (5ARs) on cellular signaling has revealed their ability to influence inflammatory pathways. One study demonstrated that 5ARs can suppress the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MYD88)/Nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical component of the innate immune system and its dysregulation is implicated in chronic inflammatory diseases and cancer. The suppression of this pathway by 5ARs suggests a potential mechanism for their anti-inflammatory and anti-cancer properties. Furthermore, 5-alk(en)ylresorcinols have been shown to be involved in the regulation of cell signaling, which can affect a wide range of physiological and pathological processes.

Alkylresorcinol derivatives have been identified as inhibitors of GDP-Mannose Pyrophosphorylase (GDP-MP), an enzyme essential for the synthesis of mannose-containing glycoconjugates in the parasite Leishmania. These glycoconjugates are crucial for host cell recognition, and the inhibition of their synthesis pathway presents a promising therapeutic strategy. Ten different alkyl-resorcinol derivatives were evaluated for their inhibitory activity against this enzyme.

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins involved in the metabolism of a vast array of endogenous and exogenous compounds, including drugs. Inhibition of these enzymes is a major cause of drug-drug interactions. While specific studies on the direct inhibition of CYP450 enzymes by 5-(Pentadec-1-en-1-yl)benzene-1,3-diol are not prevalent, the general chemical class of phenolic lipids has the potential to interact with these enzymes due to their structural characteristics.

The tumor suppressor protein p53 is a key regulator of cellular processes such as the cell cycle, apoptosis, and DNA repair. Its activation in response to cellular stress is critical for preventing malignant transformation. Studies have shown that certain 5-alkylresorcinols, specifically AR C15 and AR C17, can activate the p53 pathway in human colon cancer cells. This activation leads to the upregulation of p53 target genes, which in turn induces apoptosis and cell-cycle arrest. The activation and accumulation of p53 by these alkylresorcinols appear to be linked to the inhibition of proteasome activity and Mdm2 expression, a key negative regulator of p53. However, in other cancer cell lines, such as human hepatocarcinoma cells, the induction of cell death by 5-alkylresorcinols has been observed to occur in a p53-independent manner.

Impact on Cellular Homeostasis and Stress Responses

5-Alkenylresorcinols can influence cellular homeostasis by modulating the redox state and by activating programmed cell death pathways in cancer cells, thereby contributing to cellular defense mechanisms against oxidative stress and neoplastic transformation.

The antioxidant properties of 5-alk(en)ylresorcinols are attributed to the hydroxyl groups on their resorcinol (B1680541) ring, which can donate a hydrogen atom to free radicals, thereby breaking the chain reaction of lipid peroxidation. This action can help protect cellular components like proteins, lipids, and DNA from oxidative damage. In vitro studies have demonstrated that 5-n-alkylresorcinols, including the C15:0 homologue, can significantly inhibit the copper-mediated oxidation of human low-density lipoprotein (LDL). However, their antioxidant activity in assays such as the FRAP (ferric reduction ability of plasma) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays has been found to be less potent. The antioxidant capacity of these compounds is influenced by their chemical structure and the assay method used.

| Compound/Class | Assay | Observed Effect |

|---|---|---|

| 5-n-Alkylresorcinols (C15:0, C17:0, C19:0, C21:0, C23:0) | Copper-mediated LDL oxidation | Significant inhibition; pentadecylresorcinol at 25 µM increased lag time by 65 min. |

| 5-n-Alkylresorcinols | FRAP (Ferric Reduction Ability of Plasma) | Not potent. |

| 5-n-Alkylresorcinols | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging | Not potent. |

A significant body of in vitro research has focused on the pro-apoptotic effects of 5-alkylresorcinols in various cancer cell lines. In human colon cancer cells, AR C15 and AR C17 have been shown to induce apoptosis by specifically activating the mitochondrial pathway. This involves the upregulation of PUMA (p53 upregulated modulator of apoptosis), leading to mitochondrial dysfunction and the subsequent activation of the caspase cascade. The central role of p53 in this process was confirmed by the observation that a p53 inhibitor significantly reduced the activation of this apoptotic pathway.

Conversely, in human hepatocarcinoma cell lines (HepG2 and Hep3B), 24-hour exposure to a 5-alkylresorcinol resulted in DNA fragmentation and nuclear condensation, characteristic features of apoptosis, through a p53-independent mechanism. Furthermore, an extract containing 5-henicosene-1-yl-resorcinol was found to induce apoptosis in prostate cancer cells by increasing the expression of Bax (a pro-apoptotic protein) and Smac/DIABLO, while decreasing the expression of Bcl-2 (an anti-apoptotic protein). This modulation of apoptotic regulatory proteins leads to mitochondrial membrane potential depolarization and activation of caspases 3 and 7.

| Compound/Class | Cancer Cell Line | Mechanism of Apoptosis |

|---|---|---|

| AR C15 and AR C17 | Human colon cancer cells | p53-dependent mitochondrial pathway activation, PUMA upregulation. |

| 5-Alkylresorcinol | Human hepatocarcinoma cells (HepG2, Hep3B) | p53-independent pathway, DNA fragmentation, and nuclear condensation. |

| 5-Henicosene-1-yl-resorcinol containing extract | Prostate cancer cells (PC3, LNCaP) | Upregulation of Bax and Smac/DIABLO, downregulation of Bcl-2, mitochondrial membrane depolarization, activation of caspases 3/7. |

Mechanisms of Cell Cycle Arrest in Malignant Cell Models

In vitro studies have demonstrated that this compound, also known as cardol, can induce cell cycle arrest in malignant cell models. Specifically, in the human colorectal adenocarcinoma cell line SW620, cardol has been shown to cause a G0/G1 phase cell cycle arrest. This arrest is a key component of its antiproliferative activity against these cancer cells.

The mechanism underlying this cell cycle arrest is intrinsically linked to the induction of apoptosis. Treatment of SW620 cells with cardol leads to an increase in intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. These events are hallmarks of the intrinsic apoptotic pathway. The induction of apoptosis is further supported by the activation of caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP).

While the precise effects of cardol on the protein machinery of the cell cycle have not been fully elucidated, the arrest in the G0/G1 phase suggests a potential modulation of key regulatory proteins of this phase, such as cyclin D1 and cyclin-dependent kinases 4 and 6 (CDK4/6), as well as the tumor suppressor proteins p53 and p21. For instance, studies on other colon cancer cell lines have shown that downregulation of the cyclin D1/Cdk4 complex is a mechanism for cell cycle arrest. In SW620 cells, which have a mutated p53 gene, the induction of apoptosis by some agents can occur in a p53-independent manner. However, the specific interactions of cardol with these cell cycle regulators remain an area for further investigation.

Table 1: Effects of Cardol on SW620 Human Colorectal Cancer Cells

| Parameter | Observation | Reference |

|---|---|---|

| Cell Cycle | Induces G0/G1 phase arrest | |

| Apoptosis | Induces apoptosis | |

| Mitochondrial Membrane Potential | Decreases | |

| Intracellular ROS | Increases | |

| Caspase-3 and -9 | Activation |

Membrane Interactions and Permeability Effects (e.g., Phospholipid Bilayers)

Resorcinolic lipids, including this compound, exhibit significant interactions with phospholipid bilayers, which are the primary components of cellular membranes. These interactions can lead to alterations in membrane permeability and stability. The nature of these effects—whether they are stabilizing or destabilizing—can depend on how the resorcinolic lipid is introduced to the lipid bilayer.

When incorporated into liposomes before their formation, resorcinolic lipids can have a stabilizing effect. This can lead to a decrease in the permeability of the membrane to small solutes. Conversely, when added to pre-formed liposomes, they can induce local disruptions, leading to transient pore formation or even complete rupture of the membrane.

Studies using fluorescent probes have shown that cardol can perturb the phospholipid bilayer. Specifically, cardol has been observed to increase the fluorescence polarization of 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene p-toluenesulfonate (TMA-DPH), a probe that localizes to the hydrophobic core of the bilayer, more than that of N-(-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoetanolamine triethylammonium salt (NBD-PE), which is located at the surface of the bilayer. This suggests that cardol penetrates into the deeper, hydrophobic regions of the membrane.

The presence of cholesterol in the membrane can attenuate the interactions of membrane-active compounds. While direct studies on the interplay between cardol and cholesterol are limited, the cholesterol content of a membrane is a critical factor in its fluidity and permeability, and thus would likely modulate the effects of cardol.

Antimicrobial Mechanisms at the Cellular and Molecular Level

Inhibition of Microbial Growth and Biofilm Formation

While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of microbial pathogens are not extensively documented, related resorcinolic lipids and structurally similar phenolic compounds like carvacrol have demonstrated significant antimicrobial activity. These compounds are known to inhibit the growth of both Gram-positive and Gram-negative bacteria.

The formation of biofilms, which are communities of microorganisms encased in a self-produced matrix, confers resistance to antimicrobial agents. Compounds that can inhibit biofilm formation are therefore of great interest. Carvacrol, for example, has been shown to inhibit the formation of biofilms by Chromobacterium violaceum, Salmonella enterica, and Staphylococcus aureus at sub-lethal concentrations. This suggests that the mechanism of biofilm inhibition may be related to the disruption of processes other than direct killing, such as quorum sensing. Studies on Pseudomonas aeruginosa have also shown that certain natural compounds can inhibit biofilm formation. Given the structural similarities, it is plausible that this compound possesses similar antibiofilm capabilities.

Table 2: Antimicrobial and Antibiofilm Activity of Structurally Related Compounds

| Compound | Microorganism | Activity | Reference |

|---|---|---|---|

| Carvacrol | Chromobacterium violaceum | Biofilm inhibition | |

| Carvacrol | Salmonella enterica | Biofilm inhibition | |

| Carvacrol | Staphylococcus aureus | Biofilm inhibition |

Disruption of Microbial Cell Wall and Membrane Integrity

The antimicrobial activity of many phenolic compounds is attributed to their ability to disrupt the structural integrity of the microbial cell wall and membrane. The cell wall of bacteria is essential for maintaining cell shape and protecting against osmotic stress. Gram-positive bacteria have a thick layer of peptidoglycan, while Gram-negative bacteria have a thin peptidoglycan layer and an outer membrane containing lipopolysaccharide (LPS).

Resorcinolic lipids have been shown to increase the permeability of erythrocyte membranes, leading to the leakage of intracellular components. This membrane-perturbing property is likely a key mechanism of their antimicrobial action. By inserting into the lipid bilayer of the bacterial membrane, these compounds can disrupt the packing of phospholipids, leading to increased fluidity and permeability. This can result in the dissipation of the membrane potential, which is crucial for cellular energy production and other essential functions.

While direct studies on the interaction of this compound with peptidoglycan and LPS are scarce, it is plausible that its amphiphilic nature allows it to interact with these cell wall components, further compromising the integrity of the bacterial envelope.

Interaction with Quorum Sensing Systems in Microbial Communities

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. This process is mediated by signaling molecules called autoinducers, such as N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria. QS controls the expression of virulence factors and biofilm formation in many pathogenic bacteria, making it an attractive target for antimicrobial strategies.

Several natural compounds have been shown to inhibit QS. For instance, carvacrol has been demonstrated to reduce the expression of the AHL synthase gene cviI and the production of the QS-regulated pigment violacein in Chromobacterium violaceum. This indicates that carvacrol can interfere with the QS system. Linalool is another natural compound that has been shown to inhibit violacein production in C. violaceum.

Given that some alkenylresorcinols have been identified as potential quorum sensing inhibitors, it is conceivable that this compound could also interact with and disrupt QS systems in microbial communities. This could be a significant aspect of its antimicrobial and antibiofilm activity.

Immunomodulatory Effects in Isolated Cell Lines and Tissue Culture Models

The immunomodulatory potential of this compound has not been extensively studied in isolated cell lines. However, research on resorcinolic lipids and other phenolic compounds suggests that they may possess such activities. For instance, resorcinolic lipids have been shown to have antimutagenic effects on lymphocytes in culture.

The interaction of a compound with immune cells such as macrophages and lymphocytes can lead to a variety of responses, including the modulation of cytokine production. Cytokines are signaling proteins that play a crucial role in regulating immune responses. For example, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pro-inflammatory cytokines, while interleukin-10 (IL-10) is an anti-inflammatory cytokine. The ability of a compound to modulate the production of these cytokines can have significant implications for its therapeutic potential.

Lymphocyte proliferation assays are used to assess the ability of a compound to stimulate or inhibit the proliferation of lymphocytes, which is a key event in the adaptive immune response. While direct data for this compound in such assays are not available, the known effects of other phenolic compounds on immune cells suggest that this is a promising area for future research.

Table 3: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Cardol | |

| Carvacrol | |

| Linalool | |

| Thymol | |

| 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene p-toluenesulfonate (TMA-DPH) | |

| N-(-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoetanolamine triethylammonium salt (NBD-PE) | |

| N-acyl-homoserine lactones (AHLs) | |

| Cyclin D1 | |

| Cyclin-dependent kinase 4 (CDK4) | |

| Cyclin-dependent kinase 6 (CDK6) | |

| p53 | |

| p21 | |

| Poly(ADP-ribose) polymerase (PARP) | |

| Tumor necrosis factor-alpha (TNF-α) | |

| Interleukin-6 (IL-6) |

Antileishmanial Activity via Specific Target Inhibition

While direct in vitro or theoretical mechanistic studies on the antileishmanial activity of this compound are not available in the current scientific literature, research on structurally related alkylresorcinols provides insights into potential mechanisms of action against Leishmania parasites. These studies suggest that compounds with a similar resorcinol core and a long alkyl chain may exhibit antileishmanial properties through the inhibition of specific parasitic enzymes.

A study investigating various alkyl-resorcinol derivatives identified GDP-Mannose Pyrophosphorylase (GDP-MP) as a potential target for these compounds nih.govresearchgate.net. GDP-MP is a crucial enzyme in the parasite's metabolism, responsible for the synthesis of GDP-mannose, a precursor for essential glycoconjugates like lipophosphoglycans and glycosylphosphatidylinositol anchors, which are vital for the parasite's survival and infectivity researchgate.net.

In this study, several alkyl-resorcinol derivatives were evaluated for their inhibitory activity against both Leishmania infantum GDP-MP (LiGDP-MP) and the human ortholog (hGDP-MP), as well as their activity against L. infantum amastigotes. Notably, a derivative with a C15 unsaturated alkyl chain demonstrated inhibitory activity against LiGDP-MP nih.govresearchgate.net. Another compound with a C17 unsaturated alkyl chain also showed activity, highlighting the potential of long-chain alkylresorcinols as antileishmanial agents nih.gov. The antileishmanial activity of some of these compounds on both axenic and intramacrophage amastigotes was observed to be in the micromolar range nih.govresearchgate.net.

The following table summarizes the in vitro inhibitory activities of some alkyl-resorcinol derivatives against Leishmania infantum GDP-MP and amastigotes, as reported in the literature.

| Compound | Target Enzyme/Cell | IC50 (µM) |

| Alkyl-resorcinol Derivative (C15) | L. infantum GDP-MP (LiGDP-MP) | 11 |

| L. infantum axenic amastigotes | 13.3 | |

| L. infantum intramacrophage amastigotes | 9.5 | |

| Alkyl-resorcinol Derivative (C17) | L. infantum GDP-MP (LiGDP-MP) | Data not specified |

| L. infantum axenic amastigotes | >25 | |

| L. infantum intramacrophage amastigotes | >25 | |

| Miltefosine (Reference Drug) | L. infantum GDP-MP (LiGDP-MP) | >250 |

| L. infantum axenic amastigotes | 1.0 | |

| L. infantum intramacrophage amastigotes | 6.7 |

Data sourced from a study on alkyl-resorcinol derivatives as inhibitors of GDP-Mannose Pyrophosphorylase. nih.govresearchgate.net

It is important to note that while miltefosine, a reference drug for leishmaniasis, is highly active against the parasite, it does not inhibit leishmanial GDP-MP, indicating a different mechanism of action nih.govresearchgate.net. This underscores the novelty of targeting GDP-MP with alkyl-resorcinol compounds. The resorcinol group appears to be crucial for the inhibitory activity on GDP-MP nih.gov.

Furthermore, extracts from plants known to contain 5-alkylresorcinol derivatives, such as Grevillea robusta, have demonstrated antileishmanial activity researchgate.netresearchgate.net. This provides further indirect evidence supporting the potential of this class of compounds as a source for antileishmanial drug discovery.

Based on these findings for structurally similar compounds, it can be hypothesized that this compound may exert antileishmanial activity by inhibiting essential parasitic enzymes like GDP-Mannose Pyrophosphorylase. The long pentadecenyl chain and the benzene-1,3-diol (resorcinol) moiety are key structural features that align with the characteristics of other active alkylresorcinols. However, without direct experimental evidence, this remains a theoretical postulation. Further in vitro and mechanistic studies are necessary to confirm the antileishmanial potential and specific molecular targets of this compound.

Structure Activity Relationship Sar Studies

Influence of Alkyl Chain Length and Degree of Unsaturation on Biological Activities

The lipophilic alkyl chain is a primary determinant of the biological properties of alkylresorcinols. Both its length and the presence of double bonds (unsaturation) significantly modulate the compound's interaction with biological systems, particularly cellular membranes. nih.gov

Alkyl Chain Length: The length of the n-alkyl chain plays a critical role in the bioactivity of ARs. For instance, antimicrobial activity tends to be higher in alkylphenols with longer alkyl chains. nih.gov However, this relationship is not always linear and can be system-dependent. In the context of antioxidant activity, the "cut-off theory" is often observed, where the effectiveness increases with chain length up to a certain point, after which it declines. researchgate.net

In Bulk Oils: Studies on AR homologues in bulk oil systems have shown that antioxidant activity tends to decrease as the alkyl chain length increases. researchgate.netnih.gov This suggests that in non-polar environments, intrinsic properties like radical scavenging capacity, which also decreases with longer chains, are the dominant factor. nih.gov

In Oil-in-Water Emulsions: The trend is different in more complex systems like emulsions. Here, physicochemical phenomena such as partitioning between the oil and water phases become more important. researchgate.netnih.gov Research has identified an optimal antioxidant activity at an intermediate alkyl chain length (e.g., C21:0), with a decline in activity for longer homologues. researchgate.net In low-moisture food systems like crackers, longer chain ARs (C23:0) have demonstrated optimal activity, likely due to their hydrophobicity allowing them to localize in the lipid phase where oxidation occurs. slq.qld.gov.au

Degree of Unsaturation: The presence and position of double bonds in the alkyl chain also have a marked effect on biological activity. Plant-derived ARs often contain a high proportion of unsaturated derivatives. researchgate.net The double bond introduces a kink in the alkyl chain, altering its flexibility and packing within lipid bilayers. This can influence how the molecule interacts with and destabilizes cell membranes. For example, the hemolytic activity of ARs, which involves the destabilization of red blood cell membranes, is dependent on the degree of side chain unsaturation and is inversely proportional to the chain length. nih.gov

The specific structure of 5-(pentadec-1-en-1-yl)benzene-1,3-diol, with its C15 chain and a single double bond, places it in a category of ARs whose activity is a balance between its lipophilicity, governed by the chain length, and its conformational properties, influenced by the double bond.

Table 1: Effect of Alkyl Chain Length on Antioxidant Activity of Alkylresorcinols

| System | Chain Length Effect on Antioxidant Activity | Probable Mechanism |

| Bulk Oils | Decreases with increasing length | Dominated by intrinsic radical scavenging capacity |

| Oil-in-Water Emulsions | Optimal activity at intermediate length (e.g., C21) | Driven by physicochemical partitioning |

| Low-Moisture Foods | Optimal activity at longer length (e.g., C23) | Enhanced localization in the lipid phase |

Role of Hydroxyl Group Position and Substitution on Resorcinol (B1680541) Ring Activity

The defining feature of the resorcinol moiety is the two hydroxyl (-OH) groups attached to the benzene (B151609) ring at positions 1 and 3 (meta-position). patsnap.com These groups are fundamental to the molecule's biological and chemical activities.

The hydroxyl groups are electron-donating, which increases the electron density of the benzene ring and makes it more reactive than benzene in electrophilic aromatic substitution reactions. patsnap.combritannica.com This enhanced reactivity is crucial for its antioxidant and radical-scavenging properties. The -OH groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

The relative positioning of the hydroxyl groups significantly impacts their effectiveness. A computational study on the O-H bond dissociation enthalpies (BDEs) of various benzenediols and benzenetriols revealed key insights:

Meta-Position (Resorcinol): Increasing the number of -OH groups in the meta position (as in resorcinol or phloroglucinol) does not cause a notable change in the BDE compared to phenol (B47542) (a single -OH group). nih.gov

Ortho- and Para-Positions: The presence of hydroxyl groups in ortho (catechol) or para (hydroquinone) positions significantly reduces the BDE. nih.gov This is partly due to the formation of stable semiquinone radicals after hydrogen donation and, in the case of ortho-isomers, the formation of an intramolecular hydrogen bond that stabilizes the molecule. nih.govmdpi.com

While the meta-arrangement in resorcinol is less effective at radical scavenging than ortho or para arrangements, the two hydroxyl groups are still the primary source of its antioxidant, antiseptic, and disinfectant properties. patsnap.comnih.gov They achieve this by forming hydrogen bonds with microbial cellular components, leading to protein denaturation and disruption of cell walls. patsnap.com The conformation of the hydroxyl groups (e.g., syn-syn vs. anti-anti) relative to the phenyl ring can also influence how the molecule participates in forming larger supramolecular structures. researchgate.net

Comparative Analysis of this compound with Saturated and Variously Unsaturated Alkylresorcinols

Comparing this compound (a C15:1 AR) with its saturated counterpart (5-pentadecylbenzene-1,3-diol, C15:0) and other unsaturated analogues reveals how the alkyl chain's saturation influences bioactivity.

Saturated vs. Unsaturated Alkylresorcinols: The primary difference lies in the conformation and packing of the alkyl chain. Saturated alkyl chains are linear and flexible, allowing them to pack tightly within cell membranes. In contrast, the double bond in an unsaturated chain, typically in a cis (or Z) configuration, creates a rigid kink. nist.gov

Membrane Interaction: This structural difference affects how the molecules intercalate into and disrupt the phospholipid bilayer of cell membranes. The kinky chain of unsaturated ARs can create more disorder within the membrane, which may enhance certain activities like hemolysis. nih.gov Conversely, the more regular structure of saturated ARs might be favored for other interactions.

Metabolic Stability: The presence of a double bond can also create a potential site for metabolic attack (e.g., oxidation), which might lead to different metabolic fates and durations of action compared to saturated analogues. While replacing saturated fats with mono- or polyunsaturated fats in the diet can have significant effects on lipid profiles, the specific impact of unsaturation in an AR molecule on host metabolic pathways is an area of ongoing research. rsdjournal.orgnih.gov

Antioxidant Activity: In terms of antioxidant capacity, the resorcinol head group is the primary actor. However, the alkyl tail's structure can influence the molecule's ability to position itself at the lipid-water interface of an emulsion or within a cell membrane, which can indirectly affect its efficiency in scavenging radicals in different microenvironments.

Variously Unsaturated Alkylresorcinols: Comparing the C15:1 AR with ARs containing more than one double bond (polyunsaturated chains) would introduce further complexity. Each additional double bond alters the chain's shape, rigidity, and susceptibility to oxidation. Generally, a higher degree of unsaturation can increase the fluidity of membranes into which the molecules are inserted. nih.gov The biological consequences, such as effects on enzyme activity or cell signaling, would depend on the specific cellular context. nih.gov

Table 2: Comparative Properties of Saturated vs. Unsaturated Alkylresorcinols

| Feature | Saturated ARs (e.g., C15:0) | Unsaturated ARs (e.g., C15:1) |

| Alkyl Chain Structure | Linear, flexible | Kinked, more rigid |

| Membrane Packing | Tighter, more ordered | More disruptive, less ordered |

| Potential Biological Effect | May show different partitioning and enzyme interaction profiles | Can lead to higher membrane-disrupting activities (e.g., hemolytic) |

| Metabolic Susceptibility | Generally stable | Double bond is a potential site for oxidation |

Computational Chemistry and Molecular Modeling Approaches to SAR Elucidation

Computational chemistry and molecular modeling are powerful tools for dissecting the SAR of alkylresorcinols at a molecular level. nih.gov These in silico methods provide insights that can be difficult to obtain through experimental means alone, helping to rationalize observed activities and guide the design of new compounds. mdpi.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to investigate the intrinsic electronic properties of molecules. For alkylresorcinols, DFT has been used to calculate thermodynamic and kinetic parameters related to their antioxidant activity. rsc.orgnih.gov These studies can:

Determine O-H bond dissociation enthalpies (BDEs) to predict radical scavenging potential. nih.gov

Elucidate the dominant antioxidant mechanism in different environments (e.g., formal hydrogen transfer (FHT) in lipid media vs. single electron transfer (SET) in aqueous media). rsc.orgnih.gov

Calculate pKa values to predict the ionization state of the molecule at physiological pH, which is crucial for its behavior in biological systems. rsc.org

Molecular Docking and Dynamics: These techniques simulate the interaction between a ligand (the AR) and a biological target, such as an enzyme or receptor.

Molecular Docking: This method predicts the preferred binding orientation of an AR within the active site of a target protein. Docking studies on ARs like olivetol (B132274) have shown good affinity for ROS-producing enzymes such as myeloperoxidase, cytochrome P450, and lipoxygenase (LOX), suggesting a mechanism for their antioxidant and anti-inflammatory effects. nih.gov By comparing the docking scores and binding poses of different AR analogues, researchers can understand why certain chain lengths or substitutions lead to higher potency.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. mdpi.com For ARs, MD can also be used to model their behavior within a lipid bilayer, revealing how they affect membrane structure and properties.

These computational approaches are integral to modern SAR analysis, providing a rational basis for understanding the link between the chemical structure of this compound and its multifaceted biological activities. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 5-(pentadec-1-en-1-yl)benzene-1,3-diol, allowing for its separation from other compounds in a sample matrix. The choice of technique depends on the specific analytical goal, from comprehensive profiling to precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of alkylresorcinols. nih.govslu.se It is particularly effective for profiling the various homologs that often co-occur with this compound, which differ in the length and saturation of their alkyl side chains. nih.gov Prior to analysis, a derivatization step, typically silylation, is often employed to increase the volatility and thermal stability of the resorcinolic hydroxyl groups. researchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The different AR homologs are then separated as they travel through a capillary column based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the confident identification of individual AR homologs, including the C15:1 alkenylresorcinol. researchgate.net GC-MS has been successfully used to quantify various AR homologues, such as C17:0, C19:0, C21:0, C23:0, and C25:0, in biological samples like human plasma. nih.gov

Table 1: Typical GC-MS Parameters for Alkylresorcinol Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250-300 °C |

| Oven Program | Temperature gradient (e.g., 150 °C to 320 °C) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) researchgate.net |

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the preferred methods for the quantitative analysis of this compound. acs.org These techniques offer high resolution and sensitivity, making them ideal for separating complex mixtures of AR isomers, including positional and geometric (cis/trans) isomers of the double bond in the alkenyl chain. acs.org

The separation is typically achieved using reversed-phase (RP) chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water with an organic modifier like acetonitrile (B52724) or methanol. sielc.compsu.edupensoft.net This setup allows for the separation of AR homologs based on the length and polarity of their alkyl chains. psu.edu UHPLC systems, which use smaller particle-sized columns (typically under 2 µm), provide faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. pensoft.netnih.gov

Detection is commonly performed using Diode Array Detectors (DAD) or Fluorescence Detectors (FLD), which offer high specificity for phenolic compounds. wur.nl For unequivocal identification and structural confirmation, HPLC and UHPLC are often coupled with mass spectrometry (MS), a technique known as LC-MS. acs.orgresearchgate.net This hyphenated approach combines the superior separation power of liquid chromatography with the definitive identification capabilities of mass spectrometry. acs.org

Table 2: Example UHPLC-MS Gradient for Alkylresorcinol Profiling

| Time (min) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile + 0.1% Formic Acid) |

|---|---|---|

| 0.0 | 95 | 5 |

| 3.0 | 92 | 8 |

| 12.0 | 85 | 15 |

| 24.0 | 45 | 55 |

| 25.0 | 5 | 95 |

| 27.0 | 5 | 95 |

| 27.1 | 95 | 5 |

| 31.5 | 95 | 5 |

This is an illustrative gradient and may be optimized for specific applications. pensoft.net

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the initial separation and fractionation of alkylresorcinols from crude extracts. taltech.ee It is particularly useful for separating groups of ARs based on the degree of unsaturation in their side chains. bibliotekanauki.pl

This is often accomplished using silica (B1680970) gel plates impregnated with silver nitrate (B79036) (argentation TLC). The silver ions interact with the π-electrons of the double bonds in the alkenyl chains, retarding the movement of unsaturated compounds up the plate compared to their saturated counterparts. This differential migration allows for the effective separation of saturated alkylresorcinols, mono-unsaturated alkenylresorcinols (like this compound), and poly-unsaturated alkenylresorcinols. bibliotekanauki.pl The separated fractions can then be scraped from the plate, eluted, and subjected to more advanced analytical techniques like GC-MS or HPLC for detailed characterization. acs.orgbibliotekanauki.pl

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to piece together the molecular puzzle of this compound.

¹H NMR: This technique provides information about the chemical environment of each proton in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the resorcinol (B1680541) ring, the vinylic protons of the double bond, and the aliphatic protons of the long pentadecenyl chain. nih.govresearchgate.net The coupling constants (J-values) between adjacent protons, particularly the vinylic protons, are crucial for determining the stereochemistry (E/Z or cis/trans) of the double bond. caltech.edu

¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms in the molecule. usda.gov The spectrum for this compound would display signals for the carbons of the aromatic ring (with distinct shifts for the hydroxyl-bearing carbons), the two carbons of the double bond, and the various carbons of the aliphatic side chain. researchgate.netthieme-connect.de Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. usda.gov

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, confirming the final structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Structural Features

| Structural Feature | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic Protons (Resorcinol) | ~6.0 - 7.0 | ~100 - 160 |

| Hydroxyl Protons (-OH) | Variable (broad) | - |

| Vinylic Protons (-CH=CH-) | ~5.5 - 6.5 | ~120 - 140 |

| Aliphatic Protons (-CH₂-, -CH₃) | ~0.8 - 2.5 | ~14 - 40 |

Note: These are approximate ranges and can vary depending on the solvent and specific molecular conformation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. libretexts.org The IR spectrum of this compound would show characteristic absorption bands confirming the presence of key functional groups. A broad band in the region of 3200-3600 cm⁻¹ indicates the O-H stretching of the hydroxyl groups. Aromatic C=C stretching vibrations would appear around 1500-1600 cm⁻¹, while the C-H stretching of the aromatic ring and the alkenyl group would be observed around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the pentadecenyl chain would produce strong absorptions in the 2850-2960 cm⁻¹ range. journalsarjnp.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within the molecule, particularly in conjugated systems. ijprajournal.com The resorcinol ring in this compound is the primary chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit characteristic absorption maxima (λmax) for the substituted benzene-1,3-diol system, usually in the range of 270-285 nm. mdpi.comnih.gov The presence of the conjugated double bond in the side chain can slightly influence the position and intensity of these absorption bands. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, LDI-MS, UHPLC-IMS-HRMS)

Mass spectrometry (MS) is a cornerstone for the structural elucidation and sensitive detection of this compound. When coupled with chromatographic separation techniques, its capabilities are significantly enhanced.

Liquid Chromatography-Mass Spectrometry (LC-MS) has been extensively utilized for the analysis of alkylresorcinols. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of MS, allowing for the detection of specific compounds in complex mixtures. For instance, LC-MS methods have been developed for the simultaneous determination of 48 different phenolic compounds, showcasing the robustness of this technique for analyzing compounds structurally similar to this compound.

Laser Desorption Ionization-Mass Spectrometry (LDI-MS) offers a matrix-free approach for the analysis of UV-absorbing compounds. This technique is particularly suitable for the direct analysis of plant tissues and can be used for imaging the spatial distribution of phenolic compounds. nih.gov While direct application on this compound is not extensively documented, the principle is applicable to resorcinol derivatives which absorb UV light.

Ultra-High-Performance Liquid Chromatography-Ion Mobility Separation-High-Resolution Mass Spectrometry (UHPLC-IMS-HRMS) represents a state-of-the-art analytical platform for the comprehensive profiling of alkylresorcinols. nih.gov This technique provides an additional dimension of separation based on ion mobility, which helps to resolve isomeric and isobaric compounds. UHPLC-HRMS has been successfully applied to profile saturated and unsaturated alkylresorcinol homologues in various cereal cultivars. nih.gov The high resolution and mass accuracy of HRMS are critical for the unambiguous identification of this compound and its metabolites. The use of vacuum jacketed columns in UHPLC-MS systems has been shown to improve resolution, speed, and peak intensity in lipidomic analysis, which is highly relevant for resorcinolic lipids.

| Technique | Principle | Application for this compound | Key Advantages |

| LC-MS | Separates compounds by liquid chromatography and detects them by mass spectrometry. | Quantification in biological and environmental samples. | High sensitivity and selectivity. |

| LDI-MS | Uses a laser to desorb and ionize analytes without a matrix. | Potential for direct tissue analysis and imaging. | Matrix-free, reduced interference. |

| UHPLC-IMS-HRMS | Combines ultra-high-performance liquid chromatography, ion mobility separation, and high-resolution mass spectrometry. | Comprehensive profiling and identification in complex matrices. nih.gov | High resolving power, accurate mass measurement, separation of isomers. |

Sample Preparation and Extraction Protocols from Diverse Biological and Environmental Matrices

The accuracy and reliability of the analytical results for this compound are highly dependent on the efficiency of the sample preparation and extraction protocols. These procedures are tailored to the specific characteristics of the matrix from which the compound is being isolated.

Biological Matrices: The extraction of alkylresorcinols from biological samples such as plasma, tissues, and plant materials requires methods that can effectively liberate the compounds from the matrix while minimizing the co-extraction of interfering substances. For plasma samples, a supported liquid extraction method using 96-well plates has been developed, allowing for high-throughput processing. nih.gov This method demonstrates good recoveries of 77-82% for various alkylresorcinol homologues. nih.gov For plant materials like wheat bran, several techniques have been compared, including overnight solvent-assisted maceration (OSAM), Soxhlet extraction, and ultrasound-assisted extraction (UAE). mdpi.comnih.gov Acetone has been identified as a highly effective solvent for these extractions. mdpi.com Supercritical fluid extraction (SFE) with carbon dioxide is another green alternative, though it may yield lower recoveries compared to conventional solvent extraction. researchgate.net

Environmental Matrices: The analysis of this compound in environmental samples such as soil, sediment, and water is crucial for understanding its environmental fate and transport. Traditional methods like liquid-liquid extraction (LLE) for water samples and Soxhlet extraction for solid samples are effective but often require large volumes of organic solvents. mdpi.com Modern approaches favor solid-phase extraction (SPE) for liquid samples and microwave-assisted extraction (MAE) for solid matrices, as they are more efficient and environmentally friendly. mdpi.com The choice of extraction solvent and conditions is critical; for instance, mixtures of acetone-hexane or acetone-methanol are commonly used in MAE for phenolic compounds. mdpi.com

| Matrix | Extraction Technique | Key Parameters | Reference |

| Plasma | Supported Liquid Extraction | 96-well plate format, small sample volume (100 µL) | nih.gov |

| Wheat Bran | Ultrasound-Assisted Extraction (UAE) | Acetone as solvent, optimized extraction time | mdpi.comnih.gov |

| Wheat Bran | Soxhlet Extraction | Acetone as solvent | mdpi.com |

| Environmental Water | Solid-Phase Extraction (SPE) | Reduced solvent consumption compared to LLE | mdpi.com |

| Environmental Solids | Microwave-Assisted Extraction (MAE) | Solvent mixture (e.g., acetone-hexane), temperature, time | mdpi.com |

Development of High-Throughput Screening Methods for Alkylresorcinol Detection and Analysis

The need to analyze a large number of samples in epidemiological studies and quality control has driven the development of high-throughput screening (HTS) methods for alkylresorcinols. These methods are characterized by their speed, automation, and ability to process many samples in parallel. bmglabtech.comwikipedia.org

A significant advancement in this area is the development of a high-throughput LC-MS/MS method for the determination of plasma alkylresorcinols. nih.govresearchgate.net By utilizing a 96-well plate format for sample extraction and a rapid chromatographic separation of just 3 minutes, this method can analyze at least 160 samples per day. nih.govresearchgate.net This represents a substantial improvement in sample throughput compared to traditional methods. nih.gov

Another innovative high-throughput approach involves the use of proton quantitative nuclear magnetic resonance (¹H qNMR) spectroscopy. A method has been developed for the rapid measurement of total alkylresorcinols in flour, bread, and related products. mdpi.com This technique requires minimal sample preparation, involving a 5-minute ultrasonic extraction with deuterated DMSO, and the entire analysis, including extraction, can be completed in less than 15 minutes per sample. mdpi.com This NMR-based method offers the advantage of not requiring derivatization or specific analytical standards for the target compounds. mdpi.com

| Method | Throughput | Key Features | Application |

| LC-MS/MS | >160 samples/day nih.govresearchgate.net | 96-well plate extraction, 3-minute run time nih.govresearchgate.net | Plasma alkylresorcinol analysis nih.govresearchgate.net |

| ¹H qNMR | <15 minutes/sample mdpi.com | Rapid ultrasonic extraction, no derivatization needed mdpi.com | Total alkylresorcinol in food products mdpi.com |

Ecological and Environmental Significance

Role as Phytoalexins and Phytoanticipins in Plant Defense Mechanisms

Plants have evolved sophisticated chemical defense systems that involve both pre-existing and induced antimicrobial compounds. 5-(Pentadec-1-en-1-yl)benzene-1,3-diol and other alkylresorcinols are key players in this system, primarily functioning as phytoanticipins. nih.govtandfonline.com

Phytoanticipins are constitutive antimicrobial metabolites, meaning they are present in the plant tissues before any pathogenic attack occurs. researchgate.net They form a pre-existing chemical barrier against potential invaders. Alkylresorcinols are thought to serve this important role, providing a first line of defense against a broad range of microbes. nih.govtandfonline.com

Phytoalexins , in contrast, are antimicrobial compounds that are synthesized de novo or accumulate rapidly in response to microbial infection. researchgate.net While the primary role of alkylresorcinols appears to be as phytoanticipins, the production of these compounds can be stimulated by certain external factors, blurring the strict line between these two categories.

The classification of alkylresorcinols as phytoanticipins is based on their presence in healthy plant tissues and their known antimicrobial properties. Although direct evidence for their specific roles in all plant species is still an area of active research, their contribution to the plant's innate immunity is well-recognized. nih.govtandfonline.com

Allelochemical Properties in Plant-Plant and Plant-Microorganism Interactions

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.gov These biochemicals, known as allelochemicals, are a key component of the ecological function of this compound and related compounds. nih.govtandfonline.com

Plant-Plant Interactions: Alkylresorcinols released from plants can suppress the growth of neighboring plants, a crucial mechanism for competition. nih.govusamv.ro These compounds are released into the environment through root exudation, leaching from plant residues, and decomposition of plant matter. researchgate.net By inhibiting the growth of competitors, allelopathic plants can secure more resources such as water, nutrients, and light. nih.gov The production of these defensive metabolites can be induced or enhanced by the presence of competing weeds, suggesting a dynamic response to the immediate environment. nih.gov

Plant-Microorganism Interactions: The allelochemical effects of alkylresorcinols extend to the soil microbiome. When released into the rhizosphere (the soil region directly influenced by root secretions), they can alter the composition and activity of soil microbial communities. nih.gov This can have several consequences:

Inhibition of Pathogenic Microbes: Their antimicrobial properties directly suppress soil-borne pathogens.

Modification of Microbial Community Structure: They can favor the proliferation of certain beneficial microbes while inhibiting others, thereby shaping the soil environment. nih.gov

Influence on Nutrient Cycling: By affecting microbial populations, allelochemicals can indirectly influence nutrient availability in the soil. nih.gov

The interaction is complex, as soil microbes can also metabolize and transform allelochemicals, sometimes resulting in compounds with different levels of toxicity. nih.gov

Contributions to Plant Resistance Systems Against Pathogens and Herbivores

The defensive properties of this compound and its analogues are a cornerstone of plant resistance against a variety of biological threats. These phenolic lipids contribute to both passive and active defense mechanisms. researchgate.net

Resistance to Pathogens: Alkylresorcinols exhibit a broad spectrum of antimicrobial activity, making them effective against various plant pathogens. researchgate.net Research has demonstrated their ability to inhibit the growth of pathogenic fungi and bacteria. researchgate.netnih.gov For example, an accumulation of alkylresorcinols in winter rye seedlings was shown to dramatically improve the plant's resistance to infections caused by the fungus Rhizoctonia cerealis. nih.gov These compounds are part of a plant's active response to limit the progression of diseases like Fusarium head blight in cereal crops. researchgate.net Their mechanism of action often involves disrupting the integrity and permeability of microbial cell membranes. nih.gov

Table 1: Examples of Pathogens Affected by Alkylresorcinols

Pathogen Type Observed Effect Reference Rhizoctonia cerealis Fungus Increased resistance in rye seedlings nih.gov Fusarium spp. Fungus Contributes to natural defense and resistance nih.gov Xanthomonas oryzae Bacterium Strong antibacterial activity

Defense Against Herbivores: While much of the research has focused on microbial pathogens, secondary metabolites like phenolic compounds are also integral to defending against herbivores. nih.gov They can act as deterrents or toxins, reducing the palatability of the plant tissue and negatively affecting the growth and survival of insects and other herbivores.

Environmental Parameters Affecting Alkylresorcinol Production in Natural Habitats

The synthesis and accumulation of this compound and other alkylresorcinols in plants are not static but are significantly influenced by a range of environmental factors. This plasticity allows plants to modulate their defensive capabilities in response to prevailing conditions. The production of these compounds is highly heritable, but the environment plays a crucial role in the final concentration found in the plant. nih.gov

Key environmental parameters include:

Climate: A warm and dry climate has been observed to generally increase the content of alkylresorcinols in wheat. nih.gov

Precipitation: Conversely, high levels of precipitation, particularly during the stages of plant development and grain-filling, tend to result in lower concentrations of these compounds. nih.gov

Location and Year: Significant variations in alkylresorcinol content have been recorded in the same plant varieties grown in different locations or in different years, highlighting the strong influence of local environmental conditions. nih.gov

Chemical Exposure: The application of certain chemicals, such as some PSII-inhibiting herbicides, can paradoxically stimulate the synthesis of alkylresorcinols in non-target plants like rye seedlings. nih.gov

Table 2: Influence of Environmental Parameters on Alkylresorcinol (AR) Content

Environmental Parameter Effect on AR Production Description Reference Temperature Increase A warm climate generally results in higher AR content. nih.gov Precipitation Decrease High precipitation, especially during grain-filling, leads to lower AR content. nih.gov Growing Location/Year Variable Significant effect on total AR content, indicating strong environmental influence. nih.gov Herbicide Exposure (e.g., pyrazon) Increase Can stimulate alkylresorcinol synthesis in non-target plants. nih.gov

Theoretical and Potential Applications in Bioscience and Biotechnology Strictly Non Clinical

Development of Biochemical Probes for Molecular Studies